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Compound of Interest

Compound Name: 4-Bromo-N-methylphthalimide

CAS No.: 90224-73-0

Cat. No.: B1269696

Get Quote

Introduction
4-Bromo-N-methylphthalimide is a halogenated derivative of N-methylphthalimide, a

compound belonging to the phthalimide class. Phthalimides are a significant scaffold in

medicinal chemistry and materials science, exhibiting a wide range of biological activities and

serving as crucial building blocks in organic synthesis. The introduction of a bromine atom onto

the aromatic ring of the N-methylphthalimide core can significantly modulate its electronic

properties, reactivity, and biological interactions. This guide provides an in-depth analysis of the

spectroscopic data of 4-Bromo-N-methylphthalimide, offering a foundational resource for

researchers in drug discovery, chemical synthesis, and materials development. Through a

detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, we will elucidate the structural features of this compound.

Molecular Structure and Properties
4-Bromo-N-methylphthalimide, with the chemical formula C₉H₆BrNO₂ and a molecular weight

of approximately 240.06 g/mol , possesses the IUPAC name 5-bromo-2-methylisoindole-1,3-
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dione[1]. Its structure is characterized by a central phthalimide core, N-alkylation with a methyl

group, and a bromine substituent on the benzene ring.

Property Value Source

CAS Number 90224-73-0 [2]

Molecular Formula C₉H₆BrNO₂ [1]

Molecular Weight 240.06 g/mol [1]

IUPAC Name
5-bromo-2-methylisoindole-

1,3-dione
[1]

Monoisotopic Mass 238.95819 Da [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

By analyzing the chemical shifts, coupling patterns, and integration of the signals, a detailed

picture of the molecular framework can be constructed. While experimental spectra for 4-
Bromo-N-methylphthalimide are not readily available in public databases, we can predict the

spectral features with high accuracy by examining the spectra of the parent compound, N-

methylphthalimide, and considering the well-established effects of bromine substitution on

aromatic systems.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Bromo-N-methylphthalimide is expected to exhibit signals

corresponding to the aromatic protons and the N-methyl protons. The bromine atom will

influence the chemical shifts of the aromatic protons through its electron-withdrawing inductive

effect and electron-donating resonance effect.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.8-8.0 m 2H
Aromatic (H-5,

H-6)

Protons on the

brominated ring

will be

deshielded.

~ 7.7 m 1H Aromatic (H-7)

~ 3.2 s 3H N-CH₃

The N-methyl

group is a singlet

due to the

absence of

adjacent protons.

Rationale: The aromatic region of the parent N-methylphthalimide shows a complex multiplet

around 7.7-7.9 ppm[4][5]. The introduction of bromine at the 4-position will break the symmetry

of the aromatic ring, leading to a more complex splitting pattern. The protons ortho and meta to

the bromine atom will experience different electronic environments, resulting in distinct

chemical shifts. The N-methyl protons will appear as a sharp singlet, as they are not coupled to

any other protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~ 167 C=O
The carbonyl carbons of the

imide are highly deshielded.

~ 135 Aromatic (C-Br)

The carbon directly attached to

bromine will be significantly

shifted.

~ 132-134 Aromatic (CH)

Aromatic carbons will have

distinct chemical shifts due to

the bromine substituent.

~ 123-125 Aromatic (CH)

~ 24 N-CH₃

The N-methyl carbon is in the

typical range for an N-alkyl

group.

Rationale: In N-methylphthalimide, the carbonyl carbons appear around 168 ppm, and the

aromatic carbons are in the 123-134 ppm range[6]. The bromine atom in 4-Bromo-N-
methylphthalimide will cause a downfield shift for the carbon it is attached to (ipso-carbon)

and will also influence the chemical shifts of the other aromatic carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
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Frequency (cm⁻¹) Intensity Assignment

~ 3100-3000 Medium Aromatic C-H stretch

~ 2950-2850 Weak Aliphatic C-H stretch (N-CH₃)

~ 1770-1700 Strong
Asymmetric and symmetric

C=O stretch (imide)

~ 1600-1450 Medium Aromatic C=C stretch

~ 1380 Medium C-N stretch

~ 1100-1000 Strong C-Br stretch

Rationale: The most characteristic feature in the IR spectrum of an N-substituted phthalimide is

the pair of strong carbonyl absorption bands due to symmetric and asymmetric stretching of the

imide group[4]. The presence of the aromatic ring is confirmed by the C-H and C=C stretching

vibrations. The C-Br stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

m/z Ion Rationale

239/241 [M]⁺

Molecular ion peak, showing

the characteristic isotopic

pattern for bromine (¹⁹Br/⁸¹Br ≈

1:1).

211/213 [M-CO]⁺ Loss of a carbonyl group.

183/185 [M-2CO]⁺ Loss of both carbonyl groups.

104 [C₇H₄O]⁺
A common fragment in the

mass spectra of phthalimides.
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Rationale: The mass spectrum of 4-Bromo-N-methylphthalimide is expected to show a

prominent molecular ion peak with a characteristic 1:1 ratio for the M and M+2 peaks, which is

indicative of the presence of a single bromine atom[3]. The fragmentation pattern will likely

involve the sequential loss of the two carbonyl groups and other characteristic cleavages of the

phthalimide ring[7][8].

Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data. Instrument

parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Bromo-N-methylphthalimide in approximately

0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz NMR spectrometer using a proton-

decoupled sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans

(1024 or more) are typically required due to the low natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of

the solid sample directly on the ATR crystal.

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-

added at a resolution of 4 cm⁻¹[4].

Mass Spectrometry
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC) for volatile samples.

Ionization: Use Electron Ionization (EI) at 70 eV.
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Analysis: Scan a mass range of m/z 40-500.

Visualizations
Molecular Structure

[C₉H₆BrNO₂]⁺˙
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m/z = 211/213- CO

[C₇H₄O]⁺
m/z = 104

- Br, - CH₃NCO

[C₇H₆BrN]⁺˙
m/z = 183/185

- CO

Click to download full resolution via product page

Caption: Proposed key fragmentation pathways for 4-Bromo-N-methylphthalimide in EI-MS.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 4-Bromo-N-methylphthalimide. By leveraging data from analogous

compounds and fundamental spectroscopic principles, we have constructed a detailed

predictive analysis of its NMR, IR, and Mass spectra. This information is critical for the

unambiguous identification and characterization of this compound in various research and

development settings. The provided protocols offer a starting point for the experimental

acquisition of high-quality spectroscopic data.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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